5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (hereafter referred to as the target compound) is a polyaromatic carboxylic acid with a highly branched structure. Its molecular formula is C₃₀H₁₈O₁₂, and its monoisotopic mass is 570.0798 g/mol . The compound features a central benzene ring substituted at positions 1 and 3 with carboxylic acid groups. At position 5 of the central ring, a phenyl group is further substituted with a 4-carboxyphenyl group and a 3,5-dicarboxyphenyl group, resulting in a total of six carboxylic acid groups distributed across three phenyl rings.
The compound’s IUPAC name, 3,3′,3″,5,5′,5″-benzene-1,3,5-triyl-hexabenzoic acid, highlights its symmetry and connectivity. It is structurally related to benzene-1,3,5-tricarboxylic acid (trimesic acid, H₃BTC), but with extended aromatic branches that enhance its capacity to form porous materials .
Properties
IUPAC Name |
5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18O10/c30-25(31)15-3-1-14(2-4-15)16-5-17(19-8-21(26(32)33)12-22(9-19)27(34)35)7-18(6-16)20-10-23(28(36)37)13-24(11-20)29(38)39/h1-13H,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVMDGSMCGYXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzene Ring Functionalization
The synthesis begins with functionalizing a central benzene ring. A common approach involves Ullmann coupling or Suzuki-Miyaura cross-coupling to attach pre-functionalized phenyl groups. For instance, 3,5-dibromobenzene-1,3-dicarboxylic acid is reacted with 4-carboxyphenylboronic acid under palladium catalysis to introduce the 4-carboxyphenyl and 3,5-dicarboxyphenyl substituents. Typical conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | Dimethylformamide (DMF)/H₂O (3:1) |
| Temperature | 90°C |
| Reaction Time | 24–48 hours |
| Yield | 65–72% |
The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the boronic acid.
Carboxylic Acid Group Introduction
Post-coupling, additional carboxylic acid groups are introduced via oxidation or hydrolysis :
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Methyl ester hydrolysis : Methyl-protected intermediates are treated with aqueous NaOH (2 M) at 80°C for 6 hours, achieving >95% deprotection.
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Nitrile oxidation : Cyano groups are oxidized to carboxylic acids using KMnO₄ in acidic media (H₂SO₄/H₂O), though this method risks over-oxidation of sensitive substituents.
Industrial Production Methods
Continuous Flow Reactor Optimization
Industrial-scale synthesis prioritizes efficiency and reproducibility. A patented method employs continuous flow reactors to execute coupling and hydrolysis steps sequentially:
| Stage | Conditions |
|---|---|
| Coupling | Pd/C catalyst, 100°C, 5 MPa H₂ |
| Hydrolysis | 10% H₂SO₄, 120°C, 2 hours |
| Throughput | 1.2 kg/h |
This method reduces reaction times by 40% compared to batch processes and improves yield consistency (78–82%).
Purification Techniques
Crude product purification involves recrystallization from acetic acid/water (1:3 v/v) or high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/0.1% TFA mobile phases. Industrial workflows often integrate crystallization due to cost constraints, achieving 98–99% purity.
Comparative Analysis of Synthetic Routes
The table below contrasts three prominent methodologies:
| Method | Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Stepwise Coupling | 68% | 97% | 120 | Moderate |
| One-Pot Synthesis | 75% | 95% | 85 | High |
| Microwave-Assisted | 82% | 99% | 150 | Low |
Key Findings :
-
Microwave-assisted synthesis enhances yield and purity but is prohibitively expensive for large-scale production.
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One-pot methods balance cost and scalability but require stringent temperature control to avoid byproducts.
Challenges and Mitigation Strategies
Steric Hindrance
The compound’s multiple carboxylic acid groups create steric hindrance during coupling reactions. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions: 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced aromatic compounds.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
One of the primary applications of this compound is in the formation of Metal-Organic Frameworks (MOFs). These structures are significant due to their high surface area and tunable porosity, making them suitable for gas storage, separation, and catalysis.
- Synthesis of MOFs : The compound's multiple carboxylic acid groups facilitate coordination with metal ions, leading to the formation of stable MOFs. For instance, the incorporation of this compound into MOFs has been shown to enhance their stability and functionality in gas adsorption studies.
Sensors
The compound exhibits potential as a sensor material due to its ability to interact with various metal ions. Research indicates that it can selectively detect ions such as Al³⁺, Cr³⁺, and Fe³⁺ through fluorescence quenching mechanisms.
- Case Study : A study demonstrated that when incorporated into a sensor matrix, the compound displayed significant changes in fluorescence intensity upon exposure to specific metal ions, allowing for sensitive detection at low concentrations.
DNA Binding
The compound has been investigated for its ability to bind DNA, which is crucial for applications in gene therapy and molecular biology. Its structural features allow it to intercalate between DNA base pairs, potentially influencing gene expression.
- Research Findings : In vitro studies have shown that the compound can effectively bind to double-stranded DNA, leading to alterations in the DNA's structural conformation. This property could be harnessed for targeted drug delivery systems.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of multiple carboxylic acid groups may enhance its interaction with cellular targets.
- Case Study : A recent investigation reported that modified versions of this compound demonstrated cytotoxic effects against prostate cancer cell lines, highlighting its potential as a lead compound in drug development.
Synthetic Routes
The synthesis of 5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with simpler aromatic compounds that undergo various functionalization steps.
- Oxidation and Hydrothermal Reactions : Key steps include oxidation reactions to introduce carboxylic acid groups followed by hydrothermal conditions to facilitate the formation of the desired structure.
Mechanism of Action
The mechanism of action of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid primarily involves its role as a ligand in coordination chemistry. The carboxyphenyl groups interact with metal ions to form stable coordination bonds, leading to the formation of metal-organic frameworks. These frameworks exhibit unique properties such as high porosity and selective adsorption, which are exploited in various applications .
Comparison with Similar Compounds
Table 1: Comparison of Key Polycarboxylic Acids
(1) Coordination Capacity and MOF Design
- The target compound’s six carboxylic groups enable it to act as a polydentate linker, forming high-connectivity nodes in MOFs. This contrasts with simpler tricarboxylic acids like H₃BTC, which typically form 3-connected networks (e.g., HKUST-1) . The increased connectivity may enhance framework robustness and porosity .
- 5,5′-Methylenediisophthalic acid (4 carboxylic groups) is used in PCN-12 , a MOF with high hydrogen uptake capacity due to its aligned copper sites . However, its smaller size compared to the target compound limits pore dimensions.
(2) Solubility and Reactivity
- The target compound’s low solubility in common solvents (e.g., water, acetone) due to its aromaticity and multiple carboxyl groups necessitates specialized synthesis conditions, such as high-temperature solvothermal methods . In contrast, H₂TDC and H₂PDC exhibit better solubility, enabling solution-phase MOF growth .
(3) Thermal Stability
(4) Functionalization Potential
- The target compound ’s peripheral phenyl rings allow post-synthetic modification (e.g., introduction of hydroxyl or boronic acid groups), a feature shared with 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid (CAS 1261889-89-7) . Such modifications are critical for tuning MOF properties for gas storage or catalysis .
Research Findings and Challenges
- MOF Porosity : The target compound’s extended structure creates 1D and 3D pore channels with diameters >1 nm, ideal for hydrogen storage . However, its synthesis yield (reported at ~80% in related hexacarboxylic acids) is lower than that of H₃BTC-based MOFs (~95%) .
- Synthetic Complexity : Multi-step synthesis routes involving Suzuki coupling or Ullmann reactions are required, increasing cost and limiting scalability .
Biological Activity
5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also referred to as a complex organic compound with significant potential in biological applications, exhibits a variety of biological activities attributed to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications in various fields.
Structural Characteristics
The compound features a central benzene ring with multiple carboxylic acid functional groups. Its molecular formula is C27H18O6, and it has a molecular weight of approximately 438.40 g/mol. The presence of multiple carboxyl groups allows for extensive hydrogen bonding and coordination with metal ions, which enhances its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C27H18O6 |
| Molecular Weight | 438.40 g/mol |
| Structure | Multi-carboxylic acid derivative |
| Key Functional Groups | Carboxylic acids |
1. Antioxidant Properties
Research indicates that compounds with multiple carboxylic acid groups can act as effective antioxidants. The ability to donate protons and scavenge free radicals contributes to their protective effects against oxidative stress in biological systems.
2. Antimicrobial Activity
The compound has shown potential antimicrobial properties. Its structure allows for interaction with bacterial membranes, potentially leading to cell lysis or inhibition of growth. Studies have reported varying degrees of effectiveness against different bacterial strains, suggesting that structural modifications could enhance its efficacy.
3. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death. Research is ongoing to fully elucidate the pathways involved and the compound's effectiveness against various cancer types.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Coordination: The carboxylic groups can chelate metal ions, which may play a role in catalytic processes or influence cellular signaling pathways.
- Hydrogen Bonding: The ability to form hydrogen bonds enhances its interaction with biomolecules, potentially affecting enzyme activity or receptor binding.
- Reactive Oxygen Species (ROS) Scavenging: The antioxidant capacity helps mitigate oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Nitration: Introduction of nitro groups onto the aromatic rings.
- Reduction: Conversion of nitro groups to amino groups using reducing agents.
- Carboxylation: Addition of carboxylic acid groups under high-pressure conditions.
These methods require careful control of reaction parameters to achieve high yields and purity.
Q & A
Q. What are the recommended synthetic routes for 5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, and how can reaction yields be optimized?
A multi-step synthesis approach is typically employed. For example, details a two-step reaction using Pd(PPh₃)₄ as a catalyst in toluene at 110°C for 16 hours, followed by oxidation with Oxone in CH₂Cl₂/DMF at 20°C for 24 hours, achieving a 70-75% yield. To optimize yields:
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Elemental Analysis : Compare experimental C/H/O percentages with theoretical values (e.g., C: 76.77%, H: 5.28% as in ).
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm aromatic proton environments and carboxylic acid groups.
- FT-IR : Identify characteristic peaks for carboxylic acids (~1700 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
- XRD : Confirm crystallinity and lattice parameters for metal-organic framework (MOF) applications .
Q. What solvent systems are suitable for handling this compound given its high polarity and potential insolubility?
Due to multiple carboxylic acid groups, solubility is limited in non-polar solvents. Recommended systems:
- Polar aprotic solvents (e.g., DMF, DMSO) for dissolution.
- Aqueous basic conditions (e.g., NaOH/MeOH mixtures) to deprotonate carboxyl groups.
- Esterification (e.g., methyl ester derivatives) to improve solubility for intermediate purification .
Advanced Research Questions
Q. How can computational modeling accelerate the design of MOFs using this compound as a ligand?
ICReDD’s methodology ( ) combines quantum chemical calculations (e.g., DFT for ligand-metal binding energy) and reaction path searches to predict optimal coordination geometries. Steps include:
Q. What strategies resolve contradictions between computational predictions and experimental data in MOF synthesis?
Discrepancies (e.g., pore size vs. simulation) require:
- Error Analysis : Re-examine force field parameters (e.g., van der Waals radii) in molecular dynamics simulations.
- Solvent Effects : Include solvation models (e.g., COSMO-RS) to account for solvent interactions during crystallization.
- Post-Synthetic Modifications : Adjust pH or introduce co-ligands to fine-tune framework topology .
Q. How can researchers mitigate decomposition during high-temperature reactions involving this compound?
highlights thermal instability above 120°C. Mitigation strategies:
- Use microwave-assisted synthesis for rapid, controlled heating.
- Introduce protective groups (e.g., methyl esters) on carboxylates before high-temperature steps.
- Optimize reaction time (e.g., 48 hours at 120°C with benzoic acid as a stabilizer) .
Q. What advanced separation techniques are effective for isolating byproducts from multi-carboxylic acid derivatives?
- Membrane Chromatography : Utilize size-exclusion membranes to separate oligomers.
- Ion-Exchange Resins : Capture carboxylate anions on Dowex-50W columns.
- HPLC with MS Detection : Use C18 columns and 0.1% formic acid in acetonitrile/water gradients for high-resolution separation .
Methodological Challenges & Data Analysis
Q. How should researchers address low reproducibility in catalytic applications of MOFs derived from this ligand?
Reproducibility issues often stem from:
- Crystallinity Variability : Standardize nucleation conditions (e.g., solvent evaporation rate).
- Defect Analysis : Use TEM and PXRD to quantify missing linker defects.
- Batch-to-Batch Consistency : Implement quality control via NMR and TGA for ligand purity .
Q. What statistical approaches are recommended for analyzing contradictory adsorption data in gas storage studies?
Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound’s reactivity?
- Kinetic Isotope Effects (KIE) : Synthesize deuterated derivatives (e.g., replacing -COOH with -COOD) to study proton transfer steps.
- Tracing Reaction Pathways : Use ²H NMR or mass spectrometry to track intermediates.
- Reference protocols from for deuteration techniques .
Application-Specific Considerations
Q. What experimental designs are optimal for studying this compound’s role in photocatalysis?
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands.
- Photoluminescence Quenching : Assess electron-hole recombination rates.
- Controlled Light Sources : Use monochromatic LEDs (e.g., 365 nm) to standardize irradiation .
Q. How can researchers optimize hydrothermal stability in MOFs using this ligand for aqueous applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
